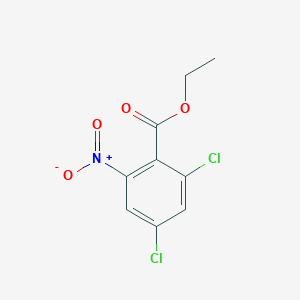

Ethyl 2,4-dichloro-6-nitrobenzoate

Description

Properties

IUPAC Name |

ethyl 2,4-dichloro-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)8-6(11)3-5(10)4-7(8)12(14)15/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIMSBWZIYFIBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification Method

The most direct and widely used preparation method involves the esterification of 2,4-dichloro-6-nitrobenzoic acid with ethanol under acidic conditions. This process is typically catalyzed by concentrated sulfuric acid or hydrochloric acid and carried out under reflux to drive the reaction to completion.

- The carboxylic acid (2,4-dichloro-6-nitrobenzoic acid) is mixed with excess ethanol.

- An acid catalyst such as concentrated sulfuric acid is added.

- The mixture is heated under reflux, generally at 80–110°C, for several hours.

- Upon completion, the reaction mixture is cooled, and the product is isolated by extraction or crystallization.

- Purification is often achieved via recrystallization from ethanol or chromatographic techniques.

- Straightforward and scalable.

- High purity of the ester product can be obtained.

- Reaction conditions are mild and controllable.

Recent research has explored the use of heterogeneous catalysts such as ultradispersed natural zeolites (e.g., clinoptilolite, mordenite) to improve catalytic efficiency and environmental compatibility. Additionally, the application of ultrasound and microwave irradiation has been demonstrated to accelerate the esterification and dehydration reactions, enhancing yields and reducing reaction times in solvent-free or low-solvent systems.

Stepwise Aromatic Substitution and Nitration Route

An alternative synthetic strategy involves the preparation of the substituted benzoate framework via chlorination and nitration steps followed by esterification. Although most detailed literature focuses on the closely related compound ethyl 2,3-dichloro-4-nitrobenzoate, the methodology can be adapted for the 2,4-dichloro-6-nitro derivative.

- Chlorination of the benzoic acid precursor at specific positions using chlorine sources under controlled conditions.

- Nitration using nitric acid in the presence of sulfuric acid at low temperatures (0–2°C) to introduce the nitro group selectively.

- Conversion of the acid to the ethyl ester using reagents such as thionyl chloride followed by reaction with ethanol.

This route is characterized by:

- Use of concentrated sulfuric acid and nitric acid for nitration.

- Use of potassium permanganate oxidation and pyridine as a base in intermediate steps.

- Conversion of acid intermediates to acid chlorides using thionyl chloride.

- Final esterification by reaction with ethanol under heating.

Example Reaction Conditions (adapted from related patents):

| Step | Reagents & Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Nitration | Compound A + H2SO4 + 65% HNO3 (dropwise) | 0–2°C to 25–35°C | 24–26 h | Controlled addition of nitric acid to avoid over-nitration |

| Oxidation | Compound B + Pyridine + Water + KMnO4 | 85–90°C | 23–26 h | Oxidation to form compound C |

| Esterification | Compound C + SOCl2, then + Ethanol | 60–65°C (SOCl2), 80–85°C (EtOH) | 3–5 h (SOCl2), 22–25 h (EtOH) | Formation of ethyl ester |

This multi-step method is noted for its high yield and purity of the final product, with yields reported around 93–95% and purity >98% after purification.

Comparative Data Table of Preparation Methods

| Preparation Method | Reaction Type | Key Reagents | Temperature Range (°C) | Reaction Time | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|---|

| Direct Esterification | Acid-catalyzed esterification | 2,4-dichloro-6-nitrobenzoic acid, ethanol, H2SO4 | 80–110 (reflux) | Several hours | 85–95 | >95 | Simple, scalable, environmentally improved with catalysts and irradiation | Requires pure acid precursor |

| Stepwise Nitration and Esterification Route | Nitration, oxidation, acid chloride formation, esterification | H2SO4, HNO3, KMnO4, pyridine, SOCl2, ethanol | 0–90 (varied per step) | 24–26 h (nitration), 23–26 h (oxidation), 3–25 h (esterification) | 93–95 | >98 | High yield and purity, well-controlled regioselectivity | Multi-step, longer process |

Research Findings and Notes

Catalyst Innovations: The use of ultradispersed natural zeolites as solid acid catalysts has shown to enhance the esterification reaction rate and selectivity under solvent-free conditions, offering greener alternatives to traditional acid catalysis.

Microwave and Ultrasound Assistance: Application of microwave and ultrasound irradiation during esterification significantly reduces reaction times and increases catalytic activity, enabling efficient synthesis with lower energy consumption.

Spectroscopic Characterization: The confirmation of ethyl 2,4-dichloro-6-nitrobenzoate structure is typically carried out using ^1H and ^13C NMR, IR spectroscopy (notably for NO2, C=O, and C-Cl groups), and single-crystal X-ray diffraction for precise structural validation.

Industrial Considerations: Continuous flow processes integrating these catalytic and irradiation techniques are under exploration to improve scalability, safety, and environmental impact in industrial production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-dichloro-6-nitrobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Reduction: 2,4-dichloro-6-aminobenzoate.

Hydrolysis: 2,4-dichloro-6-nitrobenzoic acid.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

Ethyl 2,4-dichloro-6-nitrobenzoate serves as a crucial intermediate in the synthesis of various organic compounds. Its chlorinated and nitro-substituted structure enhances its reactivity in multiple chemical reactions:

- Substitution Reactions : The chlorine atoms can be substituted with nucleophiles such as amines or thiols, facilitating the formation of new compounds.

- Reduction Reactions : The ester group can be reduced to yield corresponding alcohols, which are valuable in further synthetic pathways.

- Oxidation Reactions : It can be oxidized to generate carboxylic acids, expanding its utility in organic synthesis.

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that this compound exhibits biological activities that could be harnessed for medicinal purposes. Studies have focused on its interactions with various biomolecules, leading to potential pharmaceutical applications:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent.

- Enzyme Inhibition : Investigations into its ability to inhibit specific enzymes involved in disease pathways may lead to the development of new therapeutic agents targeting conditions such as cancer or bacterial infections.

Agricultural Applications

Development of Agrochemicals

this compound is also utilized in the field of agriculture, particularly in the formulation of herbicides and pesticides:

- Herbicide Synthesis : This compound has been identified as an intermediate in synthesizing herbicides effective against a variety of crops. Its properties allow it to modulate plant growth and enhance resistance to pests.

Case Study: Synthesis of Pesticides

A recent study demonstrated the use of this compound as an intermediate in creating a novel pesticide. The synthesis involved several steps where the compound was reacted with fipronil derivatives, yielding products with significant pest control capabilities.

Environmental Research

Toxicology Studies

Research into the environmental impact of this compound has revealed insights into its degradation products and potential toxicity:

- Metabolic Studies : Investigations have shown how this compound is metabolized by various organisms, providing data on its environmental persistence and potential ecological risks.

Table: Summary of Applications and Findings

Mechanism of Action

The mechanism of action of ethyl 2,4-dichloro-6-nitrobenzoate depends on its chemical reactivity. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. The chlorine atoms can be involved in nucleophilic substitution reactions. These reactions can modulate the activity of biological targets, such as enzymes or receptors, by altering their chemical environment.

Comparison with Similar Compounds

Ethyl 2,4-Dihydroxy-6-Methylbenzoate ()

Structural Differences :

- Substituents : Hydroxy (-OH) and methyl (-CH₃) groups replace chlorine and nitro groups.

- Functional Group : Both share an ethyl ester moiety.

Property Comparison :

| Parameter | Ethyl 2,4-Dichloro-6-Nitrobenzoate (Inferred) | Ethyl 2,4-Dihydroxy-6-Methylbenzoate |

|---|---|---|

| Molecular Formula | C₉H₇Cl₂NO₄ | C₁₀H₁₂O₄ |

| Molecular Weight (g/mol) | ~280.07 | 196.20 |

| Polarity | Lower (due to Cl/NO₂) | Higher (due to -OH) |

| Reactivity | More electrophilic (Cl/NO₂) | Prone to oxidation (phenolic -OH) |

2,4-Dichloro-6-Nitrobenzoic Acid ()

Structural Differences :

- Functional Group : Carboxylic acid (-COOH) vs. ethyl ester (-COOEt).

Property Comparison :

| Parameter | This compound | 2,4-Dichloro-6-Nitrobenzoic Acid |

|---|---|---|

| Molecular Weight (g/mol) | ~280.07 | 236.01 |

| Solubility | Higher lipophilicity | Higher water solubility (acidic) |

| Stability | Less prone to decarboxylation | Acid-sensitive |

Crystallographic Insights: The benzoic acid derivative exhibits a planar aromatic ring with bond lengths consistent with electron-withdrawing effects (C-Cl: ~1.74 Å; C-NO₂: ~1.47 Å) . The ester analog’s structure would differ in packing due to the bulkier ethyl group.

Dichloro-Nitro Pesticide Derivatives ()

Examples: Nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene) and chlomethoxyfen.

Comparison :

| Parameter | This compound | Nitrofen |

|---|---|---|

| Functional Group | Ester | Ether |

| Molecular Formula | C₉H₇Cl₂NO₄ | C₁₂H₇Cl₂NO₃ |

| Potential Use | Unclear (speculative: herbicide?) | Herbicide () |

Reactivity :

The ester’s hydrolytic stability may differ from nitrofen’s ether linkage, affecting environmental persistence.

Research Findings and Implications

- Electronic Effects : The dichloro-nitro substitution pattern enhances electrophilicity, making the compound reactive toward nucleophiles (e.g., in Suzuki coupling or SNAr reactions).

- Stability : The ester group likely improves hydrolytic stability compared to the carboxylic acid derivative .

Biological Activity

Ethyl 2,4-dichloro-6-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with two chlorine atoms and a nitro group attached to the aromatic ring. The molecular formula is C_9H_7Cl_2N_0_4, and it has a molecular weight of approximately 232.06 g/mol. The unique combination of functional groups imparts distinct chemical reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its chemical reactivity:

- Nucleophilic Substitution : The chlorine atoms can participate in nucleophilic substitution reactions, potentially modulating the activity of various biological targets such as enzymes or receptors.

- Redox Reactions : The nitro group can undergo redox reactions, which may affect cellular processes.

- Hydrolysis : The ester group can be hydrolyzed to form 2,4-dichloro-6-nitrobenzoic acid, which may exhibit different biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound possess antimicrobial activities. For instance, nitrobenzoate derivatives have been investigated for their potential as antibacterial agents against various pathogens. Studies suggest that these compounds can inhibit bacterial growth by interfering with cellular functions or structures .

Anticancer Activity

Nitrobenzoate-derived compounds have shown promise in cancer research. They may inhibit tumor growth through mechanisms such as:

- Inhibition of Tumor Cell Proliferation : Some studies report that nitrobenzoate compounds can induce apoptosis in cancer cells.

- Antiangiogenic Effects : Research on related compounds has demonstrated their ability to disrupt angiogenesis, which is critical for tumor growth. For example, a study on a nitrobenzoate compound (X8) revealed its capacity to impair vascular development by disrupting VEGF/VEGFR2 signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of nitrobenzoate derivatives:

- Study on Vascular Development : A recent study investigated the effects of a nitrobenzoate-derived compound (X8) on zebrafish embryos. It was found that X8 treatment led to decreased intersegmental vessel (ISV) growth and impaired endothelial cell migration and proliferation, indicating potential antiangiogenic properties .

- Antimicrobial Studies : Various nitrobenzoate compounds have been tested against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .

- In Vivo Models : In murine models, certain nitrobenzoate derivatives demonstrated effective inhibition of bacterial infections, suggesting their potential as therapeutic agents .

Data Tables

| Activity | Compound | Tested Pathogen/Model | Result |

|---|---|---|---|

| Antimicrobial | Nitrobenzoate X8 | MRSA | Significant inhibition observed |

| Antiangiogenic | Nitrobenzoate X8 | Zebrafish embryo model | Reduced ISV growth |

| Anticancer | Nitro derivative Y | Cancer cell lines | Induced apoptosis |

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 2,4-dichloro-6-nitrobenzoate?

- Methodological Answer : The compound can be synthesized via esterification of 2,4-dichloro-6-nitrobenzoic acid with ethanol under acidic catalysis (e.g., concentrated H₂SO₄). Purification typically involves recrystallization from ethanol or chromatography. Structural verification should employ ¹H/¹³C NMR to confirm ester formation and substituent positions, complemented by HPLC to assess purity. Crystallographic validation using single-crystal X-ray diffraction (e.g., SHELX software) is recommended for unambiguous confirmation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies the ethyl ester group (triplet at ~1.3 ppm for CH₃, quartet at ~4.3 ppm for CH₂) and aromatic protons. ¹³C NMR confirms carbonyl (C=O) and nitro group positions.

- IR Spectroscopy : Stretching frequencies for NO₂ (~1520 cm⁻¹), C=O (~1720 cm⁻¹), and C-Cl (~750 cm⁻¹) are diagnostic.

- X-ray Diffraction : Single-crystal analysis using SHELXL refines bond lengths/angles and validates steric effects of substituents .

Advanced Research Questions

Q. How can computational methods resolve electronic effects of substituents in this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electron density distributions, frontier molecular orbitals, and electrostatic potentials. For example:

- B3LYP/6-31G(d) : Predicts nitro group electron-withdrawing effects and steric hindrance from chloro substituents. Compare computed bond lengths (C-Cl, C-NO₂) with X-ray data to validate accuracy .

- Data Table :

| Parameter | Experimental (XRD) | B3LYP Calculated | Error (%) |

|---|---|---|---|

| C-Cl₁ | 1.74 Å | 1.76 Å | 1.1 |

| C-NO₂ | 1.48 Å | 1.49 Å | 0.7 |

| Data adapted from |

Q. How to address discrepancies between experimental and computational spectral data?

- Methodological Answer :

- Solvent Effects : Re-run DFT simulations with solvent models (e.g., PCM for ethanol) to account for solvent-induced shifts in NMR or IR.

- Functional Selection : Test hybrid functionals (e.g., B3LYP with exact exchange) against gradient-corrected methods to improve agreement with experimental UV-Vis or vibrational spectra .

Q. What strategies optimize regioselective nitration in similar benzoate derivatives?

- Methodological Answer :

- Directing Groups : Use chloro substituents to direct nitration to the para position relative to the ester group.

- Reaction Conditions : Adjust nitric acid concentration and temperature to minimize byproducts. Monitor reaction progress via TLC and isolate intermediates using flash chromatography .

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic and DFT results for bond angles?

- Methodological Answer :

- Thermal Motion Artifacts : XRD data may overestimate bond angles due to thermal vibrations. Apply TLS (Translation-Libration-Screw) refinement in SHELXL to correct for this .

- DFT Limitations : Basis set limitations (e.g., 6-31G(d) vs. cc-pVTZ) can skew results. Compare multiple functionals (e.g., B3LYP vs. M06-2X) to identify systematic errors .

Tools and Software Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.